molecular formula C9H14N2O B13744372 4-(2-(Dimethylamino)ethoxy)pyridine CAS No. 29449-98-7

4-(2-(Dimethylamino)ethoxy)pyridine

Cat. No.: B13744372
CAS No.: 29449-98-7
M. Wt: 166.22 g/mol
InChI Key: ZPBHIOKEHCWKFE-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)pyridine is an organic compound with the molecular formula C₉H₁₄N₂O It is a derivative of pyridine, where the pyridine ring is substituted with a 2-(dimethylamino)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)pyridine typically involves the reaction of pyridine with 2-(dimethylamino)ethanol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often using continuous flow reactors to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)pyridine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound in research and industry .

Properties

IUPAC Name

N,N-dimethyl-2-pyridin-4-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(2)7-8-12-9-3-5-10-6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHIOKEHCWKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699091
Record name N,N-Dimethyl-2-[(pyridin-4-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29449-98-7
Record name N,N-Dimethyl-2-[(pyridin-4-yl)oxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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